Tert-butyl 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoate
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Overview
Description
Tert-butyl 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoate is an organic compound that features a tert-butyl ester group and a cyclobutyl ring with an amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoate typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using reagents such as ammonia or amines under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
Tert-butyl 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active cyclobutyl compound, which can then interact with various pathways in the body .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-aminopropanoate: Similar structure but lacks the cyclobutyl ring.
Cyclobutyl 3-aminopropanoate: Similar structure but lacks the tert-butyl ester group.
Uniqueness
Tert-butyl 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoate is unique due to the presence of both the tert-butyl ester group and the cyclobutyl ring, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-12(2,3)16-11(15)7-6-9-8-10(14)13(9,4)5/h9-10H,6-8,14H2,1-5H3/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAXJDLJEGAVNL-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1N)CCC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1N)CCC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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